Benzenamine, 4,4'-sulfonylbis(N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) is a chemical compound with the molecular formula C24H20N2O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group and two benzenamine moieties, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) typically involves the reaction of benzenamine derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenamine moieties can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) involves the inhibition of specific enzymes and pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the disruption of their normal function. This compound also affects cellular pathways by modulating the activity of key proteins and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-sulfonylbis-: Similar structure but lacks the N-hydroxy group.
Dapsone: A sulfone with antimicrobial properties, used in the treatment of leprosy and malaria.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its diverse chemical and biological activities .
Eigenschaften
CAS-Nummer |
36679-40-0 |
---|---|
Molekularformel |
C12H12N2O4S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O4S/c15-13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(14-16)4-8-12/h1-8,13-16H |
InChI-Schlüssel |
JTWLNNIFEWPZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NO)S(=O)(=O)C2=CC=C(C=C2)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.